molecular formula C15H16N6O B12249751 N-[2-(4-methoxyphenyl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine

N-[2-(4-methoxyphenyl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine

Cat. No.: B12249751
M. Wt: 296.33 g/mol
InChI Key: JBYCQBBUTCKEQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-methoxyphenyl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is a compound that belongs to the class of triazole-pyrimidine hybrids. These compounds are known for their potential neuroprotective and anti-neuroinflammatory properties . The structure of this compound includes a methoxyphenyl group, a triazole ring, and a pyrimidine ring, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to various reactions to form the final product. The reaction conditions often include the use of solvents like ethanol, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps like crystallization, filtration, and drying to obtain the final product in a pure form suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions may vary depending on the desired transformation but often include controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound .

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.

    Medicine: Investigated for its potential use in treating neurodegenerative diseases and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway. The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxyphenyl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is unique due to its specific combination of a methoxyphenyl group, a triazole ring, and a pyrimidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C15H16N6O

Molecular Weight

296.33 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine

InChI

InChI=1S/C15H16N6O/c1-22-13-4-2-12(3-5-13)6-7-17-14-8-15(19-10-18-14)21-11-16-9-20-21/h2-5,8-11H,6-7H2,1H3,(H,17,18,19)

InChI Key

JBYCQBBUTCKEQR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC2=CC(=NC=N2)N3C=NC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.